![molecular formula C16H14N2O3S B2867995 N-(苯并[d]噻唑-6-基)-3,5-二甲氧基苯甲酰胺 CAS No. 899732-64-0](/img/structure/B2867995.png)
N-(苯并[d]噻唑-6-基)-3,5-二甲氧基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of benzothiazole derivatives is typically confirmed through spectrogram verification, including IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For instance, they can be used in multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .科学研究应用
抗癌和抗感染应用
噻唑烷二酮,包括与 N-(苯并[d]噻唑-6-基)-3,5-二甲氧基苯甲酰胺 相似的化合物,在抗癌和抗感染治疗中均显示出有希望的应用。例如,已证明噻唑烷二酮可诱导结直肠肿瘤细胞凋亡。最初作为针对各种病原体的抗感染剂开发的这类别化合物被发现与结直肠肿瘤细胞中的解毒酶谷胱甘肽 S-转移酶 Pi 1 (GSTP1) 相互作用,这对于它们诱导细胞死亡的能力至关重要。这种相互作用表明噻唑烷二酮在通过靶向特定细胞途径治疗传染病和某些类型的癌症中可能具有双重作用 (Brockmann 等,2014)。
抗菌活性
已研究与 N-(苯并[d]噻唑-6-基)-3,5-二甲氧基苯甲酰胺 相关的化合物作为抗菌剂的潜力。一项专注于噻唑基-吡唑-5-酮衍生物的设计、合成和 QSAR(定量构效关系)的研究揭示了一些具有显着抗菌活性的化合物,特别是对金黄色葡萄球菌和枯草芽孢杆菌。这些发现突出了噻唑烷二酮衍生物在开发新型抗菌药物中的潜力 (Palkar 等,2017)。
缓蚀
除了生物医学应用外,苯并噻唑衍生物还被用作缓蚀剂。例如,特定的苯并噻唑化合物已证明在酸性溶液中保护碳钢免受腐蚀方面具有很高的效率。这些抑制剂表现出吸附到表面的能力,提供物理和化学防腐保护。此应用在金属耐用性和寿命至关重要的行业中至关重要 (Hu 等,2016)。
抗惊厥性质
对新型 4-噻唑烷二酮衍生物的研究揭示了它们作为苯二氮卓受体激动剂的潜力,表明它们在开发抗惊厥药物中的效用。这类别化合物在临床前模型中显示出相当大的活性,为癫痫和相关疾病的治疗干预提供了新途径 (Faizi 等,2017)。
作用机制
Target of Action
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been reported to act as inhibitors of various enzymes, including urease , cyclooxygenase (COX) , and topoisomerase II .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, as a urease inhibitor, it can prevent the hydrolysis of urea into ammonia and carbon dioxide . As a COX inhibitor, it can suppress the biosynthesis of prostaglandins, which are involved in inflammation and pain . As a topoisomerase II inhibitor, it can cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the case of COX inhibition, it affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . This can lead to a reduction in inflammation and pain. In the case of topoisomerase II inhibition, it interferes with the process of DNA replication, transcription, and repair .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives can be influenced by factors such as their chemical structure, route of administration, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. For instance, inhibition of urease can prevent the formation of ammonia, which can be harmful to cells . Inhibition of COX can reduce inflammation and pain . Inhibition of topoisomerase II can lead to DNA damage and cell death .
Action Environment
The action, efficacy, and stability of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
未来方向
生化分析
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown promising activity against M. tuberculosis
Cellular Effects
Some benzothiazole derivatives have demonstrated significant anti-inflammatory activity . They have been found to inhibit COX-1, an enzyme involved in inflammation, and have shown inhibition of albumin denaturation
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules at the molecular level . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions
Dosage Effects in Animal Models
The effects of different dosages of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide in animal models have not been reported. It is known that benzothiazole derivatives have shown significant anti-inflammatory activity
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be localized to specific compartments or organelles within the cell
属性
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-14-15(7-11)22-9-17-14/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICCERTXSJGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


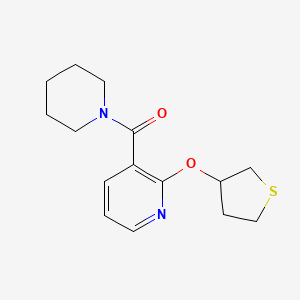

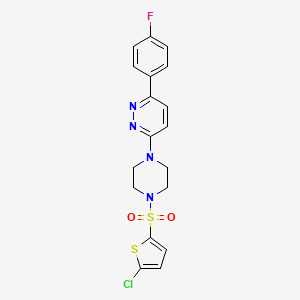
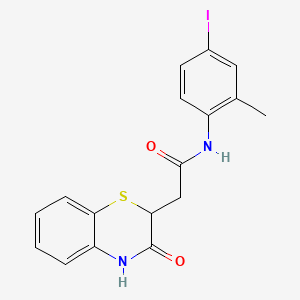
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![Tert-butyl N-[[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2867923.png)
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2867924.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)
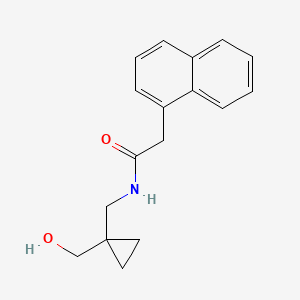
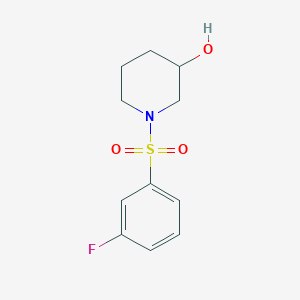
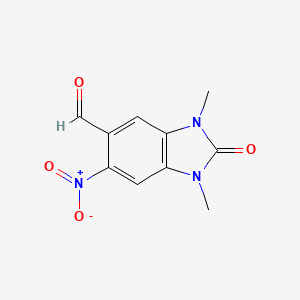
![1,9-dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867934.png)
